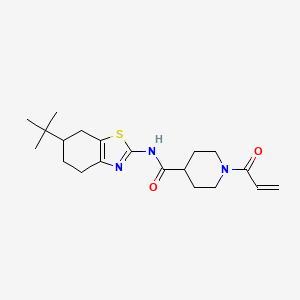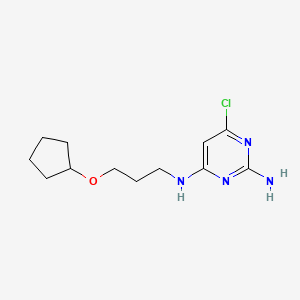
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” is a synthetic organic compound. Its structure includes a benzothiazole ring, a piperidine ring, and a carboxamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” likely involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzothiazoles or piperidines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and molecular interactions.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Piperidine Derivatives: Compounds containing the piperidine ring.
Carboxamide Compounds: Molecules with carboxamide functional groups.
Uniqueness
Structural Features: The combination of benzothiazole, piperidine, and carboxamide groups.
Potential Biological Activity: Unique interactions with biological targets due to its specific structure.
Properties
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-5-17(24)23-10-8-13(9-11-23)18(25)22-19-21-15-7-6-14(20(2,3)4)12-16(15)26-19/h5,13-14H,1,6-12H2,2-4H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBSTGFWAVUURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-fluoro-3-(2-oxo-1,3-diazinan-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea](/img/structure/B7424247.png)
![N'-[1-(2,4-difluorophenyl)propyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]oxamide](/img/structure/B7424268.png)

![N-[1-[2-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]piperidin-4-yl]acetamide](/img/structure/B7424273.png)
![6-methyl-N-[4-(4-methylsulfonylphenoxy)phenyl]pyrimidin-4-amine](/img/structure/B7424280.png)
![[2-(4-Phenylphenyl)quinolin-4-yl]-[3-(1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7424289.png)
![N-[2-(benzenesulfonamido)ethyl]-3-(1-methyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)propanamide](/img/structure/B7424294.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7424310.png)
![N-[2-(4-acetamido-3-methylanilino)-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7424315.png)
![1-[4-[[(6-Pyrazol-1-ylpyrazin-2-yl)amino]methyl]phenyl]ethanol](/img/structure/B7424329.png)
![1-(3,4-dichlorophenyl)-N-[2-(ethylcarbamoylamino)ethyl]imidazole-4-carboxamide](/img/structure/B7424333.png)
![Methyl 2-[(4-bromophenyl)methylsulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7424342.png)
![[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl 1,1-dioxothiane-4-carboxylate](/img/structure/B7424345.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(cyclopropylmethylsulfonyl)-2-fluorobenzamide](/img/structure/B7424350.png)
